2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
Description
Properties
IUPAC Name |
2-pyridin-3-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(8-13-2-1-5-17-9-13)18-15-3-6-19(11-15)10-14-4-7-21-12-14/h1-2,4-5,7,9,12,15H,3,6,8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLJENXSXYWKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CN=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a thiophene moiety, and a pyrrolidine group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM depending on the specific derivative tested .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Similar pyrrolidine derivatives have demonstrated antifungal effects against strains such as Candida albicans, with MIC values reported between 16.69 and 78.23 µM .
Neuropharmacological Effects
Compounds containing pyridine and pyrrolidine scaffolds have been investigated for their neuropharmacological properties. For example, certain derivatives have been shown to act as antagonists at histamine H3 receptors, which are implicated in various neurological disorders . This suggests potential applications in treating conditions like Alzheimer's disease and other cognitive impairments.
The biological activity of 2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors in microbial cells, disrupting their function.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival.
- Modulation of Neurotransmitter Systems : Its structural components may influence neurotransmitter systems, particularly those involving histamine.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on pyrrolidine derivatives revealed that modifications in the structure significantly affected their antibacterial potency, indicating structure-activity relationships (SAR) that could be relevant for optimizing the efficacy of 2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide .
- Another investigation highlighted the neuroprotective effects of similar compounds in animal models, suggesting that they could mitigate neurodegeneration through antioxidant mechanisms .
Comparison with Similar Compounds
Structural and Functional Analogues in SARS-CoV-2 Main Protease Inhibition
Evidence from SARS-CoV-2 main protease studies (PDB structures: 5RGX, 5RGZ, 5RH1, etc.) highlights pyridine-acetamide derivatives with similar binding modes . A comparative analysis is summarized below:
| Compound ID | Acetamide Substituent | Pyridine Substituent | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| 5RGX | 3-cyanophenyl | 4-methylpyridin-3-yl | < −22 | HIS163 (π-π), ASN142 (H-bond) |
| 5RGZ | 3-cyanophenyl | pyridin-3-yl | < −22 | HIS163, GLY143 (H-bond) |
| 5RH1 | 5-chlorothiophen-2-yl | pyridin-3-yl | < −22 | HIS163, GLN189 (H-bond) |
| Main Compound | 1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl | pyridin-3-yl | Not reported | Hypothesized: HIS163, ASN142 |
Key Observations :
- Pyridine Positioning : All analogs, including the main compound, position the pyridine ring in a lateral pocket interacting with HIS163 .
- Substituent Impact: Electron-withdrawing groups (e.g., 3-cyano in 5RGX) enhance binding via dipole interactions. Thiophene derivatives (e.g., 5RH1) leverage sulfur’s hydrophobicity for subpocket occupancy. The main compound’s thiophen-3-ylmethyl-pyrrolidine group may improve spatial alignment compared to 5RH1’s 2-chlorothiophene.
Comparison with Acetylcholinesterase Inhibitors
Pyridine-acetamide derivatives like N-[2-(3-fluorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide () inhibit acetylcholinesterase but differ in substituents (e.g., quinazolinone rings) . These compounds prioritize bulkier aromatic groups for cholinesterase binding, contrasting with the main compound’s protease-focused design.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide in a laboratory setting?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyridine and thiophene rings. A plausible route includes:
Acetamide Core Formation : React pyridin-3-yl acetic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxyl group, followed by amidation with 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine .
Catalytic Optimization : Use Fe₂O₃@SiO₂/In₂O₃ or similar heterogeneous catalysts to enhance reaction efficiency, as demonstrated for analogous pyridine derivatives .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrrolidine and thiophene substituents. Look for characteristic shifts: pyridine protons (~8.5–7.5 ppm), thiophene protons (~7.0–6.5 ppm), and acetamide carbonyl (~170 ppm in ¹³C) .
- HPLC-MS : Validate purity (>98%) and molecular ion ([M+H]⁺ expected at m/z ~358.4) .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
Basic: How can solubility and stability issues be addressed during formulation for biological assays?
Methodological Answer:
- Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (e.g., PBS), use <1% DMSO with sonication to avoid precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify sensitive functional groups (e.g., amide hydrolysis). Stabilize with cryogenic storage (-20°C) under inert gas .
Advanced: What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic substitution?
Methodological Answer:
- Oxidation : The thiophene ring is prone to oxidation at the sulfur atom, forming sulfoxide/sulfone derivatives. Monitor via TLC (silica, hexane/EtOAc) and LC-MS .
- Nucleophilic Substitution : The pyrrolidine’s tertiary amine can undergo alkylation. Protect the amine with Boc groups during synthesis, then deprotect with TFA .
Advanced: How can reaction yields be optimized for scale-up without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time (4–8 hr), temperature (80–100°C), and solvent ratio (DMF/H₂O) .
Advanced: How should researchers resolve contradictions in spectral data when comparing synthetic batches?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-(3-hydroxypyridin-2-yl)acetamide) to identify deviations in coupling constants or shift patterns .
- X-ray Crystallography : If available, resolve ambiguities in regiochemistry by obtaining a single-crystal structure .
- Batch Analysis : Use principal component analysis (PCA) on HPLC-MS datasets to detect outlier batches caused by impurities .
Advanced: What strategies are effective for modifying the pyrrolidine-thiophene moiety to enhance bioactivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole rings to modulate electronic effects. Monitor changes in logP via reversed-phase HPLC .
- Side Chain Functionalization : Introduce substituents (e.g., -CF₃, -NO₂) at the pyrrolidine’s benzyl position via Suzuki-Miyaura coupling. Validate using ¹⁹F NMR or XPS for fluorinated analogs .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with PyRx to model binding to kinase targets (e.g., EGFR). Prioritize hydrogen bonds between the acetamide carbonyl and kinase hinge regions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
